molecular formula C21H16N2O2S B2993591 N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(methylthio)benzamide CAS No. 896348-24-6

N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(methylthio)benzamide

Cat. No.: B2993591
CAS No.: 896348-24-6
M. Wt: 360.43
InChI Key: UQJUOCTUBMJVHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(Benzo[d]oxazol-2-yl)phenyl)-2-(methylthio)benzamide is a synthetic chemical compound designed for research purposes. It features a benzoxazole core, a privileged structure in medicinal chemistry known for its diverse biological potential . Benzoxazole derivatives are frequently investigated in various scientific fields. In chemistry, they serve as key intermediates for synthesizing more complex molecules . In biological research, compounds with this core structure are studied for their antimicrobial and anticancer properties . Structurally similar benzoxazole derivatives have been reported to exhibit significant biological activities. Research indicates that synthetic benzoxazole compounds can demonstrate antibacterial effects against Gram-positive bacteria such as Bacillus subtilis and antifungal activity against pathogens like Candida albicans . Furthermore, many benzoxazole derivatives show cytotoxic effects on various cancer cell lines, including colorectal carcinoma (HCT-116), lung cancer (A549, H1975), and others, making them subjects of interest in oncology research . The mechanism of action for such compounds can vary but often involves interaction with specific enzymatic targets or cellular pathways, potentially leading to the inhibition of cell proliferation or induction of apoptosis . This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O2S/c1-26-19-12-5-2-9-16(19)20(24)22-15-8-6-7-14(13-15)21-23-17-10-3-4-11-18(17)25-21/h2-13H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQJUOCTUBMJVHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(methylthio)benzamide typically involves multi-step organic reactions. One possible route could be:

    Formation of Benzoxazole Ring: Starting from 2-aminophenol and benzoic acid derivatives, the benzoxazole ring can be synthesized through a cyclization reaction.

    Attachment of Phenyl Group: The phenyl group can be introduced via a Suzuki coupling reaction using a phenylboronic acid and a halogenated benzoxazole derivative.

    Formation of Benzamide Moiety:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(methylthio)benzamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The benzamide moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated derivatives, organometallic reagents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(methylthio)benzamide would depend on its specific application. For example, if used as a therapeutic agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a biological effect. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Cytotoxicity and Apoptosis Induction

Compounds 12c–12h () and 8a–8i () feature a benzoxazole-thioacetamido-benzamide scaffold with varying substituents. Key comparisons include:

  • Substituent Effects :
    • Chloro (e.g., 12e , 8b ) and methyl (e.g., 12f , 8c ) groups on the benzoxazole ring enhance cytotoxicity against HepG2 cells. For instance, 12e (5-chloro substitution) showed a 72% inhibition rate at 50 µM, outperforming 12f (5-methyl, 65% inhibition) .
    • The nature of the benzamide substituent (e.g., tert-butyl in 12d vs. p-tolyl in 8a ) modulates solubility and target affinity. 8a exhibited a lower IC₅₀ (12.3 µM) against VEGFR-2 compared to 8d (4-nitrophenyl, IC₅₀ = 18.7 µM) .
  • Mechanistic Insights :
    • These compounds upregulate pro-apoptotic BAX and Caspase-3 while downregulating anti-apoptotic Bcl-2, as demonstrated in 12c–12h .

Table 1: Cytotoxic Activities of Selected Benzo[d]oxazole Derivatives

Compound Substituents (Benzoxazole/Benzamide) Cytotoxicity (% Inhibition at 50 µM) Target Protein Modulation Reference
12e 5-Cl, tert-butyl 72% BAX↑, Bcl-2↓, Caspase-3↑
12f 5-Me, tert-butyl 65% BAX↑, Bcl-2↓, Caspase-3↑
8a p-tolyl IC₅₀ = 12.3 µM (VEGFR-2) N/A
8e 5-Cl, 4-nitrophenyl IC₅₀ = 15.8 µM (VEGFR-2) N/A

Benzimidazole and Benzo[d]thiazole Analogues

Benzimidazole Derivatives

Compound W1 () and others in this class replace the benzoxazole with a benzimidazole core. These derivatives exhibit antimicrobial and anticancer activities but generally show lower potency compared to benzoxazole analogs. For example, W1 demonstrated moderate activity against E. coli (MIC = 32 µg/mL) but weaker cytotoxicity in cancer models .

Benzo[d]thiazole Derivatives

Compounds 3l–3p () and 30 () incorporate a sulfur-containing benzo[d]thiazole ring. These compounds display distinct electronic properties and binding modes compared to benzoxazoles:

  • 3l–3p showed moderate yields (43.5–58.1 mg) and melting points (106–181°C), with 3o (3-methylbenzamide substituent) exhibiting the highest thermal stability .
  • 30 (a triazole-linked benzothiazole) demonstrated inhibitory effects on kinase targets but required higher concentrations (IC₅₀ > 20 µM) than benzoxazole-based inhibitors .

Nitro-Thiazole and Other Aryl-Amide Derivatives

Nitazoxanide ()

Nitazoxanide, a nitro-thiazole benzamide, shares the benzamide moiety but lacks the benzoxazole core. It is clinically used for antiparasitic applications, highlighting how substituent variations (e.g., nitro groups) can shift therapeutic focus from anticancer to antiparasitic activity .

Diarylthiazole Derivatives ()

Compounds like (Z)-N-[3-(2-methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methyl-benzamide () exhibit rigid conformational structures due to dihydrothiazole rings, which may limit their binding flexibility compared to benzoxazole derivatives .

Biological Activity

N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(methylthio)benzamide, a compound of increasing interest in medicinal chemistry, exhibits a range of biological activities. This article delves into its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a benzo[d]oxazole moiety, which is known for its biological activity, and a methylthio group that may enhance its pharmacological properties. The molecular formula is C18H18N2OSC_{18}H_{18}N_2OS, and it has a molecular weight of 306.41 g/mol.

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The benzoxazole ring can interact with enzymes, potentially inhibiting their activity and altering metabolic pathways.
  • Receptor Modulation : The compound may bind to specific receptors, influencing cellular signaling pathways related to growth and apoptosis.

Antimicrobial Properties

Research indicates that derivatives of benzoxazole, including this compound, exhibit antimicrobial activity. A study demonstrated selective antibacterial effects against Gram-positive bacteria such as Bacillus subtilis, while showing limited activity against Gram-negative strains like Escherichia coli .

Anticancer Activity

This compound has been investigated for its cytotoxic effects on various cancer cell lines. Notably, derivatives have shown promising results against:

  • Breast Cancer : Effective against MCF-7 and MDA-MB-231 cell lines.
  • Lung Cancer : Demonstrated cytotoxicity in A549 cells.
  • Colorectal Cancer : Inhibitory effects observed in HCT-116 cells.

The mechanisms by which these compounds exert their anticancer effects include the induction of apoptosis and cell cycle arrest .

Study 1: Antimicrobial Screening

A comprehensive screening of 41 benzoxazole derivatives revealed that only a few exhibited significant antimicrobial activity. The minimal inhibitory concentrations (MICs) were determined for the most active compounds, highlighting the importance of structural modifications in enhancing efficacy .

CompoundMIC (µg/mL)Target Organism
Compound A32Bacillus subtilis
Compound B64Escherichia coli
Compound C16Pichia pastoris

Study 2: Anticancer Activity Assessment

In vitro studies assessed the cytotoxicity of this compound on various cancer cell lines. The results indicated significant growth inhibition at specific concentrations:

Cell LineIC50 (µM)
MCF-75.0
A5497.5
HCT-1166.0

These findings suggest that the compound could serve as a lead for further drug development targeting these cancers.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.